molecular formula C17H15N3O4S B2992676 benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 692733-14-5

benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2992676
CAS RN: 692733-14-5
M. Wt: 357.38
InChI Key: HHELXNGESYXKGG-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name “benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate”, has a CAS Number of 692733-14-5 . It has a molecular weight of 357.39 and its Inchi Code is 1S/C17H15N3O4S/c1-11-14 (16 (21)24-10-12-6-4-3-5-7-12)18-19-20 (11)13-8-9-25-15 (13)17 (22)23-2/h3-9H,10H2,1-2H3 . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of this compound is based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together . The Inchi Code provides a detailed description of its molecular structure .


Physical And Chemical Properties Analysis

The compound is in solid form . It has a molecular weight of 357.39 and its Inchi Code is 1S/C17H15N3O4S/c1-11-14 (16 (21)24-10-12-6-4-3-5-7-12)18-19-20 (11)13-8-9-25-15 (13)17 (22)23-2/h3-9H,10H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 1-[2-(Methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound that has been explored in various chemical synthesis processes. A study by Das, Dey, and Pathak (2019) demonstrates a metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles, which includes compounds like benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate. This approach utilizes methoxycarbonyl-substituted vinyl sulfone and organic azides, offering a simple and versatile method for synthesizing a range of 1,2,3-triazole derivatives (Das, Dey, & Pathak, 2019).

Antimicrobial Activity

The potential of benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate in antimicrobial applications is indicated by the work of Reddy et al. (2016). They synthesized a series of 1,2,3-triazole derivatives and screened them for antimicrobial activity. Such studies contribute to the understanding of how modifications in the triazole structure can influence biological activity (Reddy et al., 2016).

Photophysical Properties

Investigations into the photophysical properties of similar compounds, particularly those with methoxycarbonyl groups, have been conducted by Yang et al. (2004). They studied the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives in various solvents and noted the influence of substituents like methoxycarbonyl on the formation of twisted intramolecular charge transfer states. This research provides insights into how structural modifications, such as incorporating methoxycarbonyl groups, can affect the photophysical characteristics of these compounds (Yang et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

benzyl 1-(2-methoxycarbonylthiophen-3-yl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-14(16(21)24-10-12-6-4-3-5-7-12)18-19-20(11)13-8-9-25-15(13)17(22)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHELXNGESYXKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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